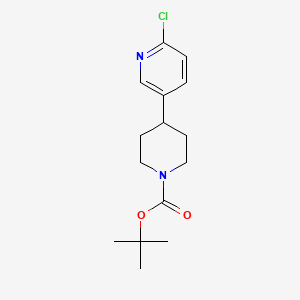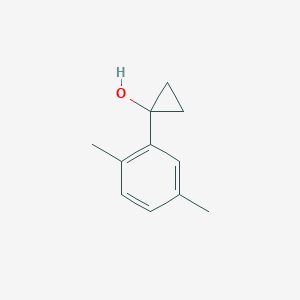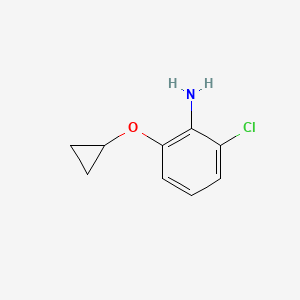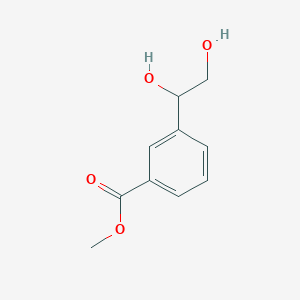![molecular formula C13H19N3O4S B13623367 [3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3-methylpiperidine with 4-nitrobenzenesulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-[3-methyl-1-(4-aminobenzenesulfonyl)piperidin-2-yl]methanamine.
Reduction: Formation of 1-[3-methyl-1-(4-mercaptobenzenesulfonyl)piperidin-2-yl]methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-methyl-1-(4-aminobenzenesulfonyl)piperidin-2-yl]methanamine: Similar structure but with an amino group instead of a nitro group.
1-[3-methyl-1-(4-mercaptobenzenesulfonyl)piperidin-2-yl]methanamine: Similar structure but with a thiol group instead of a nitro group.
Uniqueness
1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine is unique due to the presence of the nitrobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with the amino or thiol analogs, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H19N3O4S |
|---|---|
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
[3-methyl-1-(4-nitrophenyl)sulfonylpiperidin-2-yl]methanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-10-3-2-8-15(13(10)9-14)21(19,20)12-6-4-11(5-7-12)16(17)18/h4-7,10,13H,2-3,8-9,14H2,1H3 |
Clave InChI |
BFYINUYYZXGTKR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




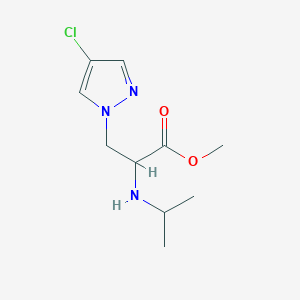
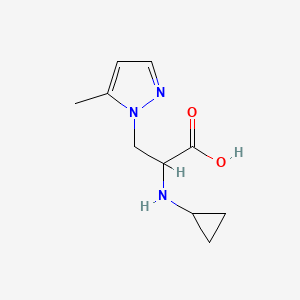

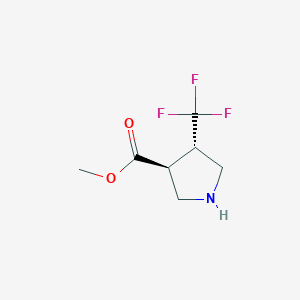
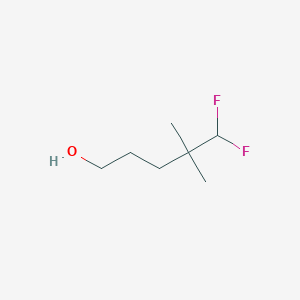
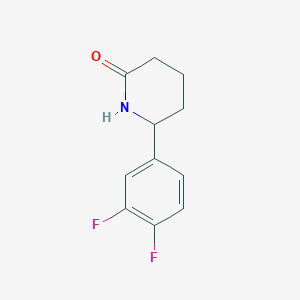

![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
